(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the thiazolidinone core: This is achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the 2-methoxybenzylidene group: This step involves the condensation of the thiazolidinone intermediate with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the 2-methoxybenzylidene group in (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S3/c1-20-12-5-3-2-4-10(12)8-13-14(17)16(15(21)22-13)11-6-7-23(18,19)9-11/h2-5,8,11H,6-7,9H2,1H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENUTRKZCJXBNH-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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